molecular formula C17H18FN3O3 B2594206 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034578-71-5

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2594206
CAS No.: 2034578-71-5
M. Wt: 331.347
InChI Key: WMVZEZSWLISPQJ-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound of significant interest in advanced research and development, particularly as a sophisticated synthetic intermediate. Its molecular architecture incorporates a fluorinated pyrimidine ring, a motif frequently identified in the core structures of various patented agrochemicals, including herbicides and nematicides . This structural similarity suggests its potential application in discovering and developing new active ingredients for agricultural use. The presence of the fluorine atom is a critical feature, often employed to fine-tune properties such as metabolic stability, lipophilicity, and overall bioactivity. Furthermore, the compound's complex structure, featuring multiple linkage points, makes it a valuable scaffold for constructing diverse chemical libraries. Researchers can utilize this compound in exploratory synthesis to create novel analogs, investigating structure-activity relationships to develop new compounds with targeted effects for crop protection. This product is strictly intended for laboratory research purposes and is not for human or veterinary use.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVZEZSWLISPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a fluoropyrimidine moiety, and an ether linkage, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C14H16FN3O3C_{14}H_{16}FN_3O_3, and its molecular weight is approximately 287.29 g/mol. The presence of the fluoropyrimidine group is particularly noteworthy, as fluorinated compounds often exhibit enhanced pharmacological properties.

PropertyValue
Molecular FormulaC14H16FN3O3C_{14}H_{16}FN_3O_3
Molecular Weight287.29 g/mol
CAS Number2034360-13-7

The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The fluoropyrimidine moiety may play a role in inhibiting nucleic acid synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil, which is widely used in cancer therapy.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Anticancer Activity : Similar fluoropyrimidine derivatives have shown significant inhibitory effects on tumor cell lines, suggesting that this compound may also possess anticancer properties.
  • Antiviral Properties : The structural features may allow for interactions with viral enzymes, potentially inhibiting viral replication.
  • Neuroprotective Effects : Compounds containing pyrrolidine rings have been noted for neuroprotective activities, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • A study on 5-Fluorouracil demonstrated its effectiveness against various cancer cell lines, leading to apoptosis through the inhibition of thymidylate synthase .
  • Research on N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine highlighted its potential as an inhibitor of specific enzymes involved in cancer metabolism .

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. This typically involves:

  • Binding Affinity Assays : Evaluating how well the compound binds to target proteins or nucleic acids.
  • Cell Viability Tests : Assessing the cytotoxic effects on various cell lines to determine therapeutic indices.

Comparison with Similar Compounds

The unique combination of structural features in 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone can be compared with other biologically active compounds:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidinePyrrolidine ring, fluoropyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Heterocycles

The compound shares structural motifs with several fluorinated heterocycles documented in recent literature:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Relevance Reference
Target Compound 5-Fluoropyrimidine, pyrrolidine, meta-tolyloxy ethanone ~363.35 (estimated) Hypothesized kinase inhibition
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one Fluoropyridine, pyrrolo-pyrimidine, ethanone 447.45 Anticancer activity (IC₅₀ < 1 μM) [3]
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Fluorophenyl, pyrazolo-pyrimidine, chromenone 516.10 Kinase inhibition (e.g., EGFR) [5]
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluoropyridine, pyrrolidine, silyl-protected ethanone 352.52 Intermediate for drug discovery [7]

Key Observations :

  • Ethanone Linkage: Unlike silyl-protected ethanones (e.g., ), the meta-tolyloxy ethanone in the target compound lacks bulky protecting groups, which may enhance solubility and reactivity.
Physicochemical Properties
  • Lipophilicity : The meta-tolyloxy group (logP ~2.5) increases lipophilicity compared to polar substituents like pyridin-2-yl (logP ~1.2) .
  • Solubility : Fluorinated pyrimidines generally exhibit moderate aqueous solubility (e.g., 10–50 µM), but the pyrrolidine ring may improve solubility via hydrogen bonding .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Pyrrolidine Functionalization : Introduce the 5-fluoropyrimidin-2-yloxy group via nucleophilic substitution (SN2) between 3-hydroxypyrrolidine and 2-chloro-5-fluoropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) .

Ethanone Core Assembly : Couple the functionalized pyrrolidine with m-tolyloxyacetic acid derivatives using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product.
Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Basic: How is spectroscopic characterization (NMR, IR, MS) optimized for this compound?

Methodological Answer:

  • NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping peaks. Assign pyrrolidine protons (δ 3.5–4.2 ppm) and fluoropyrimidine signals (δ 8.1–8.3 ppm) via 2D-COSY/HSQC .
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) stretches.
  • Mass Spectrometry : Employ ESI-MS in positive ion mode; expect [M+H]+^+ or [M+Na]+^+ adducts. Cross-validate with theoretical mass .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporation setups (e.g., ethyl acetate/hexane) and refine using SHELXL .

Advanced: How can structural modifications to the pyrrolidine ring or fluoropyrimidine moiety affect biological activity?

Methodological Answer:

  • Pyrrolidine Modifications : Replace the 3-position oxygen with sulfur or amine groups to alter hydrogen-bonding capacity. Assess via molecular docking (e.g., AutoDock Vina) against target proteins .
  • Fluoropyrimidine Tweaks : Substitute fluorine with chlorine or trifluoromethyl to study electronic effects. Monitor changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • SAR Studies : Synthesize analogs systematically and compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition). Use ANOVA to identify statistically significant trends .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%).

Target Selectivity : Perform counter-screens against related enzymes/proteins to rule off-target effects.

Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and report data as mean ± SEM from triplicate experiments .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., 100 ns simulations in GROMACS) to assess stability.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluoropyrimidine substitution .
  • Validation : Cross-check predictions with experimental SPR or ITC data .

Advanced: How are solubility and formulation challenges addressed for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • Lipid-Based Systems : Prepare nanoemulsions (e.g., lecithin/tween-80) for intravenous delivery.
  • Stability Testing : Monitor degradation under physiological pH (7.4) via LC-MS over 24–72 hours .

Advanced: What strategies mitigate synthetic impurities in large-scale preparations?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted pyrrolidine derivatives).
  • Process Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio for nucleophilic substitution) and temperature (60–80°C for coupling steps).
  • Purification : Employ preparative HPLC with C18 columns and trifluoroacetic acid (0.1%) as a modifier .

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